molecular formula C18H16N4O3S2 B2425901 (Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide CAS No. 851717-45-8

(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide

Cat. No.: B2425901
CAS No.: 851717-45-8
M. Wt: 400.47
InChI Key: KJOQELPQGUXWOL-ZZEZOPTASA-N
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Description

(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide is a sophisticated chemical probe designed for targeted covalent inhibition and subsequent identification of kinase targets in complex biological systems. Its structure is engineered around a benzo[d]thiazole heterocycle, a privileged scaffold known to exhibit high affinity for the ATP-binding pockets of various kinases [a]. The key functional element is the prop-2-yn-1-yl group attached to the nitrogen of the thiazole ring; this moiety serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry" [b]. This allows researchers to conjugate the probe to detection tags like fluorophores or biotin after it has engaged its cellular protein targets, enabling pull-down assays, cellular imaging, and target identification through mass spectrometry. The compound is hypothesized to act as a covalent inhibitor, potentially forming a bond with a nucleophilic cysteine residue in the kinase's active site. This mechanism enables irreversible target engagement, which is highly valuable for studying slow, tight-binding inhibition kinetics, validating kinase targets in disease pathways, and conducting chemoproteomic studies to map small molecule-protein interactions. This product is intended for research applications in chemical biology, kinase pharmacology, and early-stage drug discovery. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-3-8-22-13-6-4-5-7-14(13)27-18(22)20-17(24)11-26-10-16(23)19-15-9-12(2)25-21-15/h1,4-7,9H,8,10-11H2,2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOQELPQGUXWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The compound is characterized by a complex molecular structure that includes isoxazole and thiazole moieties, which are often associated with various biological activities. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide. For example, a study on related isoxazole derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating effective potency .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus subtilis15
Compound BEscherichia coli30
Compound CStaphylococcus aureus25

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that derivatives containing isoxazole and thiazole rings exhibit cytotoxic effects on various cancer cell lines. For instance, one study demonstrated that related compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Cytotoxic Effects

In a recent investigation, a series of thiazole-containing compounds were tested for their cytotoxicity against human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation, suggesting a promising avenue for further research into their mechanisms of action .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing compound efficacy. Structure–activity relationship studies have indicated that modifications to the isoxazole and thiazole groups can enhance antimicrobial and anticancer properties .

Key Findings:

  • Hydrophobic Interactions : Enhanced hydrophobic interactions improve binding affinity to biological targets.
  • Substituent Effects : Electron-donating or withdrawing substituents on the aromatic rings significantly influence biological activity.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of isoxazole derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The compound's structure allows it to interact with cellular mechanisms that regulate apoptosis and cell cycle progression .

Antimicrobial Activity

Isoxazole derivatives have also been studied for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds similar to (Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide have demonstrated activity against bacteria such as E. coli and S. aureus, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

Case Studies

Several studies provide insights into the applications of similar compounds:

  • Cytotoxicity Studies : A study evaluating a series of isoxazole derivatives showed potent anticancer activity against multiple cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Testing : Another study focused on thiazole-isoxazole hybrids demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Q & A

Q. What are the common synthetic routes for (Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide?

Synthesis typically involves multi-step reactions, such as:

  • Condensation reactions : Reacting 5-methylisoxazol-3-amine with thioacetamide derivatives under reflux in triethylamine (TEA) or DMF, monitored via TLC for completion .
  • Heterocyclic coupling : Introducing benzo[d]thiazole moieties via nucleophilic substitution or cyclization, often requiring anhydrous conditions and catalysts like DMAP .
  • Stereochemical control : Ensuring the (Z)-configuration through pH-sensitive reactions or low-temperature crystallization .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR (1H/13C) : Assigns proton environments and carbon frameworks, critical for verifying thioacetamide and isoxazole linkages .
  • X-ray diffraction : Resolves stereochemistry and bond angles, particularly for benzo[d]thiazole and propynyl groups .
  • HRMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria, with pH-adjusted media to assess activity dependence .
  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Antioxidant activity : DPPH radical scavenging assays, comparing results to ascorbic acid controls .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Flow chemistry : Enables precise control of temperature, residence time, and reagent ratios, improving yield and reproducibility .
  • Statistical modeling : Response surface methodology (RSM) identifies critical variables (e.g., solvent polarity, catalyst loading) for maximizing enantiomeric excess .
  • Real-time monitoring : In-line IR or UV-vis spectroscopy tracks intermediate formation, reducing side-product generation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking refinement : Adjusting force fields (e.g., AMBER vs. CHARMM) to account for flexible binding pockets in target proteins like COX-2 or kinases .
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed activity unaccounted for in simulations .
  • Free-energy calculations : MM-GBSA/PBSA re-evaluates binding affinities to reconcile disparities in IC50 predictions .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?

  • Electronic effects : Balancing electron-withdrawing (e.g., nitro) and donating (e.g., methyl) groups on the benzo[d]thiazole ring to modulate bioactivity .
  • Steric hindrance : Propynyl groups may block enzyme active sites, requiring molecular dynamics simulations to optimize substituent placement .
  • Metabolic stability : Accelerated degradation studies (e.g., liver microsomes) identify vulnerable sites for structural modification .

Q. How do solvent and catalyst systems influence stereochemical outcomes?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in cyclization reactions, favoring (Z)-isomer formation .
  • Chiral catalysts : Cinchona alkaloids or BINOL derivatives induce enantioselectivity in asymmetric syntheses .
  • Temperature gradients : Lower temperatures (<0°C) reduce kinetic competition, enhancing stereochemical purity .

Q. What advanced techniques characterize degradation products under storage conditions?

  • Accelerated stability studies : HPLC-UV/MS monitors hydrolytic or oxidative degradation at 40°C/75% RH over 6 months .
  • Forced degradation : Exposure to UV light or radical initiators (e.g., AIBN) identifies photolytic pathways .
  • Solid-state NMR : Detects polymorphic transitions affecting shelf life .

Q. What are best practices for handling and storing this compound?

  • Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) during synthesis; neutralize waste with 10% sodium bicarbonate .
  • Spill management : Absorb with vermiculite, dispose as hazardous waste under EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.